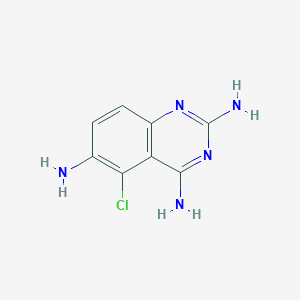

5-chloroquinazoline-2,4,6-triamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinazoline-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c9-6-3(10)1-2-4-5(6)7(11)14-8(12)13-4/h1-2H,10H2,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWXVYNQIJJTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)Cl)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169931 | |

| Record name | 2,4,6-Triamino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17511-20-5 | |

| Record name | 2,4,6-Triamino-5-chloroquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Triamino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloroquinazoline 2,4,6 Triamine

Established Synthetic Routes to 5-Chloroquinazoline-2,4,6-triamine

The construction of the this compound scaffold can be achieved through several synthetic pathways, primarily involving the strategic manipulation of chlorinated benzene (B151609) precursors or the utilization of triazine chemistry.

Nitration and Subsequent Reduction Strategies from Chlorinated Benzene Derivatives

A conventional and well-established method for the synthesis of this compound commences with the nitration of a suitable chlorinated benzene derivative. A key intermediate in this process is often 2,6-dichloro-3-nitrobenzonitrile. The synthesis involves the introduction of a nitro group at the 5-position of the benzene ring, which is subsequently reduced to an amine.

The nitration step is typically carried out using concentrated nitric acid at a controlled temperature range of 0–5°C for a duration of 4–6 hours. Following nitration, the nitro group is reduced to a primary amine. This reduction can be accomplished through catalytic hydrogenation, commonly employing palladium on carbon (Pd/C) as the catalyst, or by chemical reduction using reagents such as stannous chloride (SnCl₂) in the presence of hydrochloric acid. The reduction of the nitro group is a critical step, proceeding through a two-electron transfer mechanism that forms a hydroxylamine (B1172632) derivative as an intermediate before the final conversion to the amine. The chloro substituent at the 5-position remains intact during this process due to its resistance to reduction under these conditions.

An improved industrial synthesis has also been developed to streamline the process. This enhanced method reacts 2-cyano-4-chloro-3-aminobenzene with chloroformamidine (B3279071) hydrochloride under high-temperature conditions, typically between 150–175°C, using dimethyl sulfone as a polar solvent. This approach significantly reduces the reaction time to 0.5–2 hours and provides high yields of 80–85% with a purity exceeding 98% as determined by HPLC.

Synthetic Approaches Involving 2,4,6-Trichloro-1,3,5-triazine Precursors

Another synthetic strategy utilizes 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride, as a starting material. researchgate.netnih.govsynthetikaeu.com Cyanuric chloride is a versatile and inexpensive reagent that allows for the stepwise and controlled substitution of its three chlorine atoms with various nucleophiles. researchgate.netresearchgate.netresearchgate.netfrontiersin.org The reactivity of the chlorine atoms decreases with each substitution, enabling the sequential introduction of different functional groups by carefully controlling the reaction temperature. researchgate.net

In the context of synthesizing this compound, a common approach involves the reaction of cyanuric chloride with methanolic ammonia (B1221849) in a sealed tube at elevated temperatures (around 150°C) to introduce the amine groups. Subsequent reactions can then be performed to achieve the desired quinazoline (B50416) structure. The use of cyanuric chloride as a precursor offers a high degree of flexibility for creating a library of derivatives by varying the nucleophiles used in the substitution reactions. researchgate.netresearchgate.netnih.gov For instance, the remaining chlorine atom can be substituted with other nucleophiles like anilines to generate diverse analogs. The reaction time and stoichiometry are optimized to maximize the yield of the desired product.

Derivatization Strategies for this compound Analogs

The this compound scaffold serves as a versatile platform for the development of new bioactive molecules through various derivatization strategies. These modifications are aimed at enhancing biological activity, improving pharmacokinetic properties, and exploring structure-activity relationships.

Modifications at the Amine Positions (2, 4, and 6) for Bioactivity Enhancement

The amino groups at the 2, 4, and 6-positions of the quinazoline ring are prime targets for modification to modulate biological activity. mdpi.com Common derivatization reactions include N-acylation and N-sulfonylation.

N-acylation involves the reaction of the amine groups with acylating agents to form amides. This modification can significantly impact the compound's properties. For instance, N-acylated amino acids are utilized as surfactants and in cosmetic formulations. nih.gov In the context of medicinal chemistry, acylation can lead to compounds with enhanced biological profiles. nih.gov

N-sulfonylation introduces a sulfonamide group, which is a common pharmacophore in many clinically used drugs. The synthesis of quinoxaline (B1680401) sulfonamides, for example, has been explored for their neuropharmacological and anticancer activities. mdpi.com

A notable example of bioactivity enhancement through amine modification is the synthesis of QN254 , or 5-chloro-N⁶-(2,5-dimethoxybenzyl)quinazoline-2,4,6-triamine. This derivative has demonstrated potent antimalarial activity against Plasmodium falciparum, including strains resistant to existing drugs. The introduction of the 2,5-dimethoxybenzyl group at the N⁶ position significantly improves its oral bioavailability and target selectivity.

| Derivative | Modification | Biological Activity |

| QN254 | N⁶-(2,5-dimethoxybenzyl) | Potent antimalarial activity against P. falciparum |

| N-Acylated derivatives | Acyl group at amine positions | Potential for varied biological activities, including use as surfactants. nih.gov |

| N-Sulfonylated derivatives | Sulfonyl group at amine positions | Potential for neuropharmacological and anticancer activities. mdpi.com |

Substitutions on the Quinazoline Ring System

The chlorine atom at the 5-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr), providing a route to a wide range of analogs. libretexts.orgyoutube.com The reactivity of the quinazoline ring towards nucleophilic attack is influenced by the electronic nature of the substituents present. mdpi.com

The general mechanism for nucleophilic aromatic substitution on an aromatic ring involves the addition of a nucleophile to form a resonance-stabilized negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the chloride ion). libretexts.org For this reaction to occur readily, the aromatic ring typically needs to be activated by electron-withdrawing groups. libretexts.org

In the case of chloroquinazolines, the position of the chlorine atom and the nature of the nucleophile play a crucial role in determining the outcome of the reaction. Palladium-catalyzed amination reactions have also been explored as an alternative to traditional high-temperature nucleophilic aromatic substitution, often proceeding under milder conditions. nih.gov

Formation of Fused Heterocyclic Derivatives and Hybrid Structures

Expanding the heterocyclic system by fusing other rings onto the quinazoline scaffold is a powerful strategy for generating novel chemical entities with potentially unique biological properties. This approach can lead to the formation of tricyclic and tetracyclic structures.

Pyrimido[4,5-g]quinazolines are a class of fused heterocycles that have been synthesized and investigated for their potential as polymer semiconductors with sensitivity to acids. rsc.org The synthesis of pyrimido[4,5-b]quinolines can be achieved through multicomponent reactions involving aldehydes, dimedone, and 6-aminouracil, often facilitated by a catalyst. nih.govnih.govrsc.org

Triazoloquinazolines represent another class of fused heterocyclic derivatives. The synthesis of nih.govnih.govtriazolo[1,5-c]quinazoline derivatives has been reported via copper-catalyzed tandem reactions. researchgate.net

Hybrid molecules that combine the this compound core with other pharmacologically active scaffolds are also an area of active research. This molecular hybridization approach aims to create dual-acting agents or to enhance the activity of the parent molecules. nih.gov

| Fused Heterocycle/Hybrid Structure | Synthetic Approach | Potential Applications |

| Pyrimido[4,5-g]quinazolines | Multicomponent reactions | Polymer semiconductors, bio- and chemo-sensors. rsc.org |

| Triazoloquinazolines | Copper-catalyzed tandem reactions | Bioactive compounds. researchgate.net |

| Hybrid Molecules | Covalent linking of different scaffolds | Development of new therapeutic agents with potentially enhanced or dual activity. nih.gov |

General Chemical Reactivity Analysis of this compound

Oxidation Reactions and Derivative Formation

The oxidation of this compound can lead to the formation of various quinazoline derivatives with modified functional groups. Common oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide can be employed for these transformations. The specific products formed depend on the reaction conditions and the oxidizing agent used. For instance, oxidation may target the amino groups, potentially leading to nitroso or nitro derivatives, or could result in the formation of quinazolinone structures through oxidative deamination.

In a broader context of quinazoline chemistry, oxidation is a key step in the synthesis of various biologically active molecules. For example, metal-free oxidation of o-aminobenzylamines has been utilized to construct 2-substituted quinazolines. frontiersin.orgnih.gov While specific experimental data for the direct oxidation of this compound is not extensively detailed in readily available literature, the general principles of quinazoline oxidation suggest the potential for creating a diverse range of derivatives.

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Potential Product(s) | Notes |

| Potassium Permanganate (KMnO₄) | Oxidized amino groups (e.g., nitroso, nitro), Quinazolinone derivatives | Reaction conditions would need to be carefully controlled to achieve selectivity. |

| Hydrogen Peroxide (H₂O₂) | Oxidized amino groups, N-oxides | Milder conditions might favor N-oxide formation on the quinazoline ring nitrogens. |

Reduction Reactions Affecting Amino Groups or the Quinazoline Ring

Reduction reactions of this compound can selectively target different parts of the molecule. Catalytic hydrogenation, typically employing a palladium on carbon (Pd/C) catalyst, is a common method for the reduction of the quinazoline ring system. This can lead to the formation of dihydro- or tetrahydroquinazoline (B156257) derivatives. Sodium borohydride (B1222165) (NaBH₄) is another reducing agent that can be used, often for the reduction of Schiff bases formed from the amino groups. nih.gov

For instance, in the synthesis of substituted 2,4-diaminoquinazolines, a key step involves the reduction of a nitro group to an amino group on the benzene portion of the quinazoline precursor, often achieved through catalytic hydrogenation or with stannous chloride (SnCl₂) in hydrochloric acid. In a specific example, the condensation of 5-chloro-2,4,6-triaminoquinazoline with substituted benzaldehydes yields Schiff bases, which are subsequently reduced with sodium borohydride to afford N-substituted derivatives. nih.gov

The choice of reducing agent and reaction conditions is crucial for controlling the outcome of the reduction. For example, catalytic hydrogenation under high pressure and temperature can lead to the reduction of the heterocyclic ring, while milder conditions might selectively reduce other functional groups.

Table 2: Potential Reduction Reactions of this compound

| Reducing Agent | Substrate Moiety | Potential Product(s) |

| H₂/Pd/C | Quinazoline Ring | 5-Chloro-1,2,3,4-tetrahydroquinazoline-2,4,6-triamine |

| Sodium Borohydride (NaBH₄) | Schiff Base (formed from amino group) | N-alkylated aminoquinazoline |

| Stannous Chloride (SnCl₂)/HCl | Nitro group (on a precursor) | Amino group |

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a hallmark of chloro-substituted quinazolines and allows for the introduction of a wide variety of functional groups. The electron-withdrawing nature of the quinazoline ring system facilitates this reaction. Generally, in 2,4-dichloroquinazolines, the C4 position is more reactive towards nucleophiles than the C2 position. mdpi.comnih.gov While the reactivity of the C5-chloro group in this compound is not as extensively documented in direct comparative studies, it is expected to be reactive towards strong nucleophiles.

Nucleophiles such as amines and thiols can displace the chlorine atom to form the corresponding substituted quinazoline derivatives. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The synthesis of various 4-anilinoquinazolines, for example, relies on the N-arylation of 4-chloroquinazolines. nih.gov These reactions can be carried out under thermal or microwave-assisted conditions. Similarly, reactions with thiols can introduce sulfur-containing moieties to the quinazoline core.

Table 3: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Potential Product |

| Primary Amine | Aniline | 5-(Phenylamino)quinazoline-2,4,6-triamine |

| Secondary Amine | Piperidine | 5-(Piperidin-1-yl)quinazoline-2,4,6-triamine |

| Thiol | Thiophenol | 5-(Phenylthio)quinazoline-2,4,6-triamine |

Mechanistic Investigations of Biological Activity of 5 Chloroquinazoline 2,4,6 Triamine

Dihydrofolate Reductase (DHFR) Inhibition Studies

5-Chloroquinazoline-2,4,6-triamine and its derivatives have demonstrated potent inhibitory effects on dihydrofolate reductase, a crucial enzyme in the folate metabolic pathway.

Molecular Binding to DHFR Active Sites and Enzyme Inhibition Kinetics

Research has shown that this compound derivatives bind with high affinity to the active site of DHFR. For instance, the derivative QN254, which is 5-chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine, is a potent inhibitor of the DHFR enzyme from Plasmodium falciparum. nih.gov Competitive binding kinetics experiments have revealed that these compounds can exhibit near-stoichiometric binding to human DHFR. nih.gov

The inhibitory activity is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For example, 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline demonstrated an IC50 of 0.012 microM against P. carinii DHFR and 0.0064 microM against T. gondii DHFR. nih.gov

| Compound | Enzyme Source | IC50 (µM) |

|---|---|---|

| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline | P. carinii DHFR | 0.012 |

| 2,4-diamino-5-chloro-6-[(N-methyl-3',4',5'-trimethoxyanilino)methyl]quinazoline | T. gondii DHFR | 0.0064 |

Disruption of Nucleotide Biosynthesis Pathways

DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. asm.org By inhibiting DHFR, this compound and its analogs disrupt the de novo synthesis of nucleotides, which are the building blocks of DNA and RNA. nih.gov This disruption of nucleotide biosynthesis is a key mechanism of their antiproliferative and antimicrobial effects. The inhibition of DHFR leads to a depletion of the cellular pool of THF, which in turn halts DNA synthesis and cell replication. asm.org

Inhibition of Wild-Type and Mutant DHFR Enzymes (e.g., Plasmodium falciparum DHFR)

A significant aspect of the research on this compound derivatives is their activity against both wild-type and drug-resistant mutant forms of DHFR. For example, drug resistance in Plasmodium falciparum, the parasite responsible for malaria, is often linked to mutations in the dhfr gene. asm.org

The compound 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline was found to be highly potent against a multidrug-resistant isolate of P. falciparum, with an IC50 of 9 nM. researchgate.net Further studies on the derivative QN254 showed that it effectively inhibits both the wild-type and a quadruple mutant (V1S) form of the P. falciparum DHFR enzyme. nih.gov This suggests that these compounds can overcome common mechanisms of antifolate drug resistance. nih.govasm.org

| Enzyme | Mean Ki (nM) ± SD |

|---|---|

| WT PfDHFR | 0.39 ± 0.05 |

| QM PfDHFR | 0.58 ± 0.06 |

Modulation of Protein Kinase Pathways

In addition to their effects on DHFR, quinazoline-based compounds have been investigated for their ability to modulate protein kinase signaling pathways, which are often dysregulated in diseases like cancer.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

The quinazoline scaffold is a well-established pharmacophore for the design of EGFR kinase inhibitors. frontiersin.org These inhibitors typically bind to the ATP-binding site within the intracellular domain of the receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways that promote cell growth and proliferation. nih.gov Several 4-anilinoquinazoline (B1210976) derivatives have been developed as EGFR inhibitors for cancer therapy. amazonaws.com While direct studies on this compound itself as an EGFR inhibitor are less common, the broader class of quinazolines demonstrates significant activity in this area. nih.govnih.gov

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase

Similar to EGFR, VEGFR plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov The inhibition of VEGFR-2, a key member of the VEGFR family, is a validated strategy in cancer treatment. nih.gov Quinazoline-based compounds have been designed as dual inhibitors of both EGFR and VEGFR-2. nih.gov These agents can simultaneously block two important pathways involved in tumor progression. The development of quinazoline sulfonamide conjugates, for instance, has yielded compounds with potent inhibitory activity against both EGFRT790M and VEGFR-2. nih.gov

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell signaling, and apoptosis. nih.govnih.gov Its overactivity is associated with several pathological conditions. wikipedia.org While the direct inhibitory activity of this compound on GSK-3 has not been detailed in the reviewed scientific literature, research into structurally related compounds provides some context.

Studies have been conducted on various heterocyclic compounds for their potential as GSK-3 inhibitors. For instance, a series of thiazolo[5,4-f]quinazolin-9-ones, which share the quinazoline core structure, were synthesized and evaluated for their effects on several protein kinases. nih.gov Several of these derivatives demonstrated the ability to inhibit GSK-3 in the micromolar range. nih.gov Molecular modeling from this study suggested that these compounds could bind to the ATP-binding site of GSK-3. nih.gov However, without specific studies on this compound, its activity as a GSK-3 inhibitor remains unconfirmed.

Table 1: GSK-3 Inhibition by Related Quinazoline Compounds

| Compound Class | Specific Derivative Example(s) | Reported Activity |

|---|

This table presents data on compounds structurally related to this compound to provide context on the potential activity of the quinazoline scaffold.

Inhibition of Other Protein Kinases and Associated Signaling Pathways

The quinazoline scaffold is a well-established pharmacophore in the development of protein kinase inhibitors. nih.govnih.gov Derivatives of quinazoline have shown inhibitory activity against a variety of protein kinases, playing crucial roles in cell signaling pathways, particularly those involved in cancer.

Research has indicated that quinazoline derivatives can act as potent inhibitors of receptor tyrosine kinases (RTKs). nih.gov Among the key targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are critical in cancer cell proliferation and angiogenesis. Furthermore, quinazoline-based compounds have been designed and synthesized to target other specific kinases. For example, certain quinazoline-based 1,3,5-triazine (B166579) derivatives have been investigated as inhibitors of the RET tyrosine kinase, which is implicated in thyroid cancer. nih.gov

More recent studies have focused on developing dual-target inhibitors from the quinazoline class. One such effort led to the creation of novel 4-phenoxyquinazoline (B3048288) derivatives that act as dual inhibitors of EGFR and c-Met kinase, another RTK whose amplification can lead to drug resistance in non-small cell lung cancer (NSCLC). nih.govnih.gov Additionally, the discovery of 5-azaquinazolines as selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) highlights the versatility of the quinazoline core in targeting different kinase families. nih.gov

The primary mechanism of action for many of these quinazoline-based kinase inhibitors involves competitive binding at the adenosine (B11128) triphosphate (ATP) binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the associated signaling cascade. nih.gov

Table 2: Protein Kinase Inhibition by Quinazoline Derivatives

| Kinase Target | Compound Class/Example | Context/Significance |

|---|---|---|

| EGFR, VEGFR | General Quinazoline Derivatives | Inhibition of key receptors in cancer therapy |

| RET Tyrosine Kinase | Quinazoline-based 1,3,5-triazine derivatives | Potential treatment for thyroid cancer nih.gov |

| EGFR/c-Met | 4-Phenoxyquinazoline derivatives | Overcoming drug resistance in NSCLC nih.gov |

Interactions with Additional Molecular Targets

Inhibition of Topoisomerases

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov While direct studies on the topoisomerase inhibitory activity of this compound are not available in the current literature, research on related quinazoline structures suggests that this chemical class has been explored for such properties.

For instance, novel nih.govanaxlab.comtriazolo[4,3-c]quinazoline derivatives have been synthesized and evaluated as DNA intercalators, a mechanism often associated with topoisomerase inhibition. researchgate.net A docking study of these compounds suggested a binding interaction with the active sites of DNA. researchgate.net This indicates that the broader triazoloquinazoline scaffold is being investigated for its potential to interfere with DNA-enzyme interactions. However, the specific activity and mechanism of this compound itself against topoisomerases have not been reported.

Cholinesterase Inhibition

Cholinesterases, particularly acetylcholinesterase (AChE), are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibitors of this enzyme are used in the symptomatic treatment of Alzheimer's disease. nih.gov

A review of the current scientific literature reveals no studies investigating or demonstrating cholinesterase inhibitory activity for this compound. While various heterocyclic compounds are known to inhibit cholinesterases, there is no specific data available for this particular quinazoline derivative.

Direct DNA-Binding Agent Properties

The ability of a compound to bind directly to DNA is a mechanism of action for several classes of therapeutic agents. One of the principal modes of direct DNA binding is intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. researchgate.net

While direct DNA binding studies for this compound are not explicitly detailed, research on structurally related compounds suggests that the quinazoline scaffold can be a platform for developing DNA intercalators. For example, a series of novel nih.govanaxlab.comtriazolo[4,3-c]quinazoline derivatives were designed as classical DNA intercalators. researchgate.netnih.gov Docking studies and experimental evaluations supported their potential to bind to DNA, with some derivatives showing high binding affinity. researchgate.net

It is important to distinguish direct DNA binding from other mechanisms that affect DNA. For example, this compound is known to be an intermediate in the synthesis of dihydrofolate reductase (DHFR) inhibitors. DHFR inhibitors disrupt the synthesis of nucleotides, which are essential for DNA replication, but this is an indirect effect on DNA metabolism rather than direct binding to the DNA molecule itself. The potential for this compound to act as a direct DNA-binding agent, like its triazoloquinazoline relatives, has not been definitively established in the reviewed literature.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiazolo[5,4-f]quinazolin-9-ones |

| 4-phenoxyquinazoline |

| 5-azaquinazolines |

| nih.govanaxlab.comtriazolo[4,3-c]quinazoline |

| Chloroquine |

Interactions with Microtubule Associated Proteins (e.g., β-Tubulin Binding Sites)

The biological activity of this compound and its derivatives can be partially attributed to their interactions with key cellular components, including microtubule-associated proteins. A significant body of research has focused on the quinazoline scaffold as a pharmacophore for targeting tubulin, the fundamental protein subunit of microtubules. These interactions can disrupt microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis. This section explores the mechanistic investigations into how quinazoline derivatives, and by extension, potentially this compound, interact with β-tubulin.

While direct experimental data on the binding of this compound to β-tubulin is not extensively available in the public domain, the well-documented activity of other quinazoline derivatives provides a strong basis for understanding its potential mechanism of action. Research has consistently shown that various substituted quinazolines can inhibit tubulin polymerization. nih.govnih.govnih.gov The primary binding site for many of these inhibitory quinazoline compounds has been identified as the colchicine (B1669291) binding site on β-tubulin. nih.govacs.orgnih.gov

The binding of a ligand to the colchicine site on β-tubulin can prevent the necessary conformational change from a curved to a straight structure that αβ-tubulin heterodimers must undergo to polymerize into microtubules. acs.orgnih.gov This inhibition of polymerization disrupts the dynamic equilibrium of the microtubule network, which is essential for the formation of the mitotic spindle during cell division.

Structure-activity relationship (SAR) studies on various quinazoline derivatives have shed light on the key structural features that govern their antitubulin activity. nih.gov These studies indicate that the nature and position of substituents on the quinazoline ring are critical for potent inhibition. For instance, substitutions at the C-2, C-4, C-5, and C-6 positions of the quinazoline core have been shown to significantly influence the compound's ability to inhibit tubulin polymerization. nih.gov The presence of an aminophenyl group at the C-4 position and small lipophilic groups at the C-2 position have been noted to be important for activity. nih.gov Furthermore, electron-releasing groups at the C-5 and/or C-6 positions can enhance the inhibitory effect. nih.gov

Given the structure of this compound, with its chloro group at the C-5 position and amino groups at the C-2, C-4, and C-6 positions, it possesses some of the structural motifs that have been associated with antitubulin activity in other quinazoline analogs. Molecular modeling and docking studies on other quinazoline derivatives have visualized the specific interactions within the colchicine binding pocket. These studies reveal that the quinazoline scaffold can form hydrophobic interactions with key amino acid residues such as Leu248β, Leu255β, Ala316β, and Val181α. nih.gov

The table below summarizes the findings from various studies on quinazoline derivatives, highlighting their activity as tubulin polymerization inhibitors. This data underscores the potential for compounds with a quinazoline core to interact with and modulate the function of β-tubulin.

| Compound Type | Key Structural Features | Observed Activity | Reference |

| Biarylaminoquinazolines | 4-Biphenylamino-quinazoline scaffold | Inhibition of tubulin polymerization; binding to the colchicine site. | nih.gov |

| 2-Styrylquinazolin-4(3H)-ones | Styryl group at the 2-position of the quinazolinone ring. | Inhibition of tubulin polymerization. | acs.org |

| Quinazolinone Sulfamates | Aryl sulfamate (B1201201) motif. | Inhibition of tubulin assembly and colchicine binding; co-crystallized with αβ-tubulin. | acs.orgnih.govbirmingham.ac.uk |

| 2-Substituted Quinazolin-4(3H)-ones | Substituted phenyl or naphthyl ring at the 2-position. | Antiproliferative activity, with some known analogs inhibiting tubulin polymerization. | nih.gov |

| 2,4-bis Substituted Quinazolines | Various substitutions at the 2 and 4 positions. | Some derivatives showed tubulin polymerization promotion. | nih.gov |

| 4-Anilino-2-substituted Quinazolines | Aminophenyl group at C-4 and small lipophilic groups at C-2. | Potent tubulin inhibitory activity. | nih.gov |

Preclinical Biological Evaluation of 5 Chloroquinazoline 2,4,6 Triamine and Its Derivatives

Antineoplastic and Cytotoxic Research

Quinazoline (B50416) derivatives have been the subject of extensive research due to their potential as anticancer agents. researchgate.netnih.govnih.govnih.govresearchgate.netsemanticscholar.org The core structure of quinazoline is considered a privileged scaffold in medicinal chemistry, and various modifications have led to the development of compounds with significant cytotoxic and antineoplastic activities.

Derivatives of quinazoline-2,4,6-triamine have demonstrated cytotoxic effects against a range of human cancer cell lines. In one study, a series of these derivatives were evaluated for their activity against three cancer cell lines: HCT-15 (colon), SKOV-3 (ovarian), and MDA-MB-231 (breast). Several of the tested compounds exhibited notable cytotoxic activity, with IC50 values ranging from 4.5 to 15.5 μM after 24 hours of exposure. researchgate.net

Another study focused on quinazoline derivatives bearing triazole-acetamides and tested their in vitro cytotoxicity against HCT-116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cell lines. nih.govnih.gov The results indicated that these compounds possessed moderate to good anticancer potential. For instance, one of the most potent derivatives against HCT-116 showed IC50 values of 10.72 and 5.33 μM after 48 and 72 hours, respectively. nih.govnih.gov The same compound was also the most effective against HepG2, with IC50 values of 17.48 and 7.94 μM after 48 and 72 hours. nih.govnih.gov Against the MCF-7 cell line, another derivative in the series was found to be the most active. nih.govnih.gov

Furthermore, a novel quinazoline-containing 1,2,3-triazole derivative demonstrated potent cytotoxic effects against several cancer cell lines, including A549 (lung) and MCF-7. nih.gov This suggests that the quinazoline scaffold is a versatile starting point for the development of new anticancer agents.

Interactive Data Table: In Vitro Cytotoxicity of Quinazoline-2,4,6-triamine Derivatives

| Derivative Type | Cancer Cell Line | IC50 (µM) | Exposure Time (hours) |

| Quinazoline-2,4,6-triamine derivatives | HCT-15 (Colon) | 4.5 - 15.5 | 24 |

| Quinazoline-2,4,6-triamine derivatives | SKOV-3 (Ovarian) | 4.5 - 15.5 | 24 |

| Quinazoline-2,4,6-triamine derivatives | MDA-MB-231 (Breast) | 4.5 - 15.5 | 24 |

| Quinazoline-triazole-acetamide | HCT-116 (Colon) | 5.33 - 10.72 | 48-72 |

| Quinazoline-triazole-acetamide | HepG2 (Liver) | 7.94 - 17.48 | 48-72 |

| Quinazoline-triazole-acetamide | MCF-7 (Breast) | Not specified | 48-72 |

| Quinazoline-1,2,3-triazole | A549 (Lung) | Not specified | Not specified |

Certain quinazoline derivatives have been shown to exert their anticancer effects by interfering with the cell cycle. One study on a novel quinoline-8-sulfonamide derivative found that it caused cell cycle arrest at both the G2/M and S phases in A549 lung cancer cells. mdpi.com This indicates that these compounds can inhibit cancer cell proliferation by halting the process of cell division. While this study was not on a direct derivative of 5-chloroquinazoline-2,4,6-triamine, it highlights a potential mechanism of action for this class of compounds.

The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer drugs. Research has shown that various quinazoline derivatives are capable of inducing apoptosis in cancer cells.

For example, a novel quinazoline-containing 1,2,3-triazole was found to induce apoptosis in multiple cancer cell lines. nih.gov Flow cytometry analysis revealed that treatment with this compound led to a significant increase in both early and late apoptotic cells over time. nih.gov

Another study on new quinazoline Schiff bases investigated their effects on the MCF-7 breast cancer cell line. nih.gov The results showed that these compounds induced apoptosis, which was confirmed by the perturbation of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases-3/7, -8, and -9. nih.gov Furthermore, a series of quinazoline derivatives carrying a substituted-sulfonamide moiety were also found to induce apoptosis and arrest the cell cycle at the G1 phase in MCF-7 cells. nih.gov

Antiparasitic Research

The quinazoline scaffold has been a subject of investigation for its potential against various parasites, including those responsible for malaria, trypanosomiasis, and leishmaniasis.

Derivatives of 2,4-diaminoquinazoline have been identified as potent inhibitors of Plasmodium falciparum. One of the most effective compounds identified in a study was 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, which exhibited a 50% inhibitory concentration (IC50) of 9 nM nih.gov. The activity of this compound was enhanced by the dihydropteroate synthase inhibitor dapsone, suggesting that its mechanism of action involves the inhibition of dihydrofolate reductase nih.gov. Further research on 6-ureido- and 6-thioureido-4-anilinoquinazoline derivatives also revealed potent in vitro antimalarial activity against P. falciparum cbijournal.com.

The development of resistance to existing antimalarial drugs, such as chloroquine, necessitates the discovery of new active compounds. Research has shown that certain quinoline and quinazoline derivatives are effective against chloroquine-resistant strains of P. falciparum cabidigitallibrary.orgnih.govsemanticscholar.orgesr.ie. For example, a novel chloroquine derivative, SKM13, was found to be 1.28-fold more effective than chloroquine against a resistant strain of P. falciparum nih.gov. Similarly, a series of hybrid 4-aminoquinoline-1,3,5-triazine derivatives showed good activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-2) strains of P. falciparum cabidigitallibrary.org. The potent activity of 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline was observed against a highly pyrimethamine-resistant strain of the parasite nih.gov.

**Table 2: In Vitro Activity of Quinazoline Derivatives Against *P. falciparum***

| Compound | Strain | IC50 |

|---|---|---|

| 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | Pyrimethamine-resistant V1S | 9 nM nih.gov |

| SKM13 (Chloroquine derivative) | Chloroquine-resistant FCR3 | 0.37 ± 0.01 μM nih.gov |

| Chloroquine | Chloroquine-resistant FCR3 | 0.62 ± 0.04 μM nih.gov |

| Hybrid 4-aminoquinoline-1,3,5-triazine (Compound 9a) | Chloroquine-resistant RKL-2 | Good activity cabidigitallibrary.org |

| Hybrid 4-aminoquinoline-1,3,5-triazine (Compound 9c) | Chloroquine-resistant RKL-2 | Good activity cabidigitallibrary.org |

The in vivo efficacy of quinazoline and related quinoline derivatives has been demonstrated in murine models of malaria. The chloroquine derivative SKM13 completely inhibited the growth of Plasmodium berghei in mice and significantly increased their survival rate nih.gov. Another study involving a simple quinoline salt derivative showed a substantial inhibition of parasite growth in an experimental cerebral malaria model, with up to 92.9% inhibition observed nih.gov. Furthermore, a 6-thioureido-4-anilinoquinazoline derivative demonstrated a 50% curative effect in a mouse model infected with multidrug-resistant Plasmodium yoelii nigeriensis cbijournal.com.

A series of quinazoline compounds have been identified with potential activity against Trypanosoma cruzi, the parasite that causes Chagas disease nih.govnih.govdndi.org. These compounds were also active against the related parasites Trypanosoma brucei and Leishmania donovani. In a mouse model of acute Chagas disease, a lead quinazoline compound demonstrated partial efficacy, reducing parasitemia by up to 81% nih.govdndi.org. The mechanism of action for this series of compounds was found to be the targeting of the ATP-binding pocket of the T. cruzi lysyl-tRNA synthetase 1 (KRS1) nih.govnih.govdndi.org.

The antileishmanial potential of quinazoline derivatives has been explored in several studies. A series of N2,N4-disubstituted quinazoline-2,4-diamines were tested against intracellular amastigotes of Leishmania donovani and Leishmania amazonensis, with some compounds showing EC50 values in the high nanomolar to single-digit micromolar range nih.gov. One of these compounds, when administered intraperitoneally, reduced liver parasitemia by 37% in a murine model of visceral leishmaniasis nih.gov. Additionally, 2,4-diaminoquinazoline analogs of folate were found to be remarkably active against Leishmania major within human macrophages in vitro, with 50% effective doses in the picogram per milliliter range nih.gov. Quinazoline compounds have also shown potential against Leishmania donovani as part of broader screenings against kinetoplastid parasites nih.govnih.govdndi.org.

Table 3: Antileishmanial Activity of Quinazoline Derivatives

| Compound Class | Leishmania Species | Activity |

|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | L. donovani, L. amazonensis | EC50 in high nM to single-digit µM range nih.gov |

| Quinazoline 23 | L. donovani (in vivo) | 37% reduction in liver parasitemia nih.gov |

| 2,4-Diaminoquinazoline analogs | L. major (in vitro) | ED50 in the pg/ml range nih.gov |

| Quinazoline series | L. donovani | Active in vitro nih.govnih.govdndi.org |

Antiviral Research

Efficacy against Hepatitis C Virus (HCV)

No research data was found detailing the evaluation of this compound or its derivatives for activity against the Hepatitis C Virus.

Efficacy against Cytomegalovirus (CMV)

No research data was found detailing the evaluation of this compound or its derivatives for activity against the Cytomegalovirus.

Anti-inflammatory Research

Inhibition of Inflammatory Signaling Pathways

No studies were identified that investigated the effects of this compound or its derivatives on specific inflammatory signaling pathways.

Evaluation in Preclinical Models (e.g., Carrageenan-Induced Paw Edema)

No preclinical studies were found that assess the anti-inflammatory efficacy of this compound or its derivatives in established animal models such as carrageenan-induced paw edema.

Structure Activity Relationship Sar Studies of 5 Chloroquinazoline 2,4,6 Triamine Derivatives

Influence of Substituents on Biological Potency and Selectivity

The substituent at the 5-position of the quinazoline (B50416) ring plays a critical role in modulating the activity of these derivatives. The presence of a chlorine atom at this position, as seen in the parent compound 5-chloroquinazoline-2,4,6-triamine, is a key feature for certain biological activities.

Chlorine Group: The 5-chloro substituent is known to enhance binding to specific enzymes, such as dihydrofolate reductase (DHFR). This enhancement is often attributed to favorable hydrophobic interactions between the chlorine atom and the enzyme's active site. For instance, in the antimalarial compound QN254, the 5-chloro group contributes to its potent inhibitory activity against the DHFR of Plasmodium falciparum. nih.gov However, in the context of antileishmanial activity, a 5-chloro substitution on N²,N⁴-disubstituted quinazoline-2,4-diamines resulted in a compound that was less potent than the unsubstituted reference compound. acs.org

Nitro Group: While direct SAR studies comparing a 5-chloro to a 5-nitro group on the quinazoline-2,4,6-triamine scaffold are limited in the available literature, studies on related heterocyclic systems provide some insight. For example, in pyrimidine (B1678525) derivatives designed as Hedgehog signaling inhibitors, a 5-nitro group was found to be critical due to its electron-withdrawing effects. In another study, nitrobenzoyl substituents at the 6-position of the quinazoline-2,4,6-triamine core were found to be the most potent for antiprotozoal activity. researchgate.net This suggests that the electronic properties of a substituent at the 5-position can be a determining factor for activity, with the optimal choice depending on the specific biological target.

The impact of substitutions at other positions of the quinazoline ring has also been noted. For example, the introduction of an iodine atom at the 6- and 8-positions of a quinazolinone ring was shown to significantly improve antibacterial activity. nih.gov

The amino groups at the 2, 4, and 6 positions are fundamental to the core structure and offer multiple points for modification to fine-tune biological activity.

Position 2 and 4 Amines: Studies on 2,4-diaminoquinazoline analogs have revealed their potential as antileishmanial agents. nih.gov A detailed SAR study on N²,N⁴-disubstituted quinazoline-2,4-diamines showed that the nature and position of substituents on these amines are critical. For instance, an N²-benzyl substitution was found to be more favorable for antileishmanial activity than an N⁴-benzyl substitution. acs.org Furthermore, compounds with tertiary amines attached directly to the 2 and 4 positions of the quinazoline ring demonstrated remarkable antileishmanial activity against Leishmania major in vitro. nih.gov

Position 6 Amine: The amine at the 6-position is a key site for introducing larger substituents that can profoundly influence potency and selectivity. In a series of cytotoxic quinazoline-2,4,6-triamine derivatives, the introduction of various substituted benzoyl groups at the 6-amino position led to compounds with significant activity against several cancer cell lines. researchgate.net The antimalarial drug candidate QN254 features a large 2,5-dimethoxybenzyl group at the N⁶ position, which is crucial for its high potency. nih.gov

N-alkylation and, more specifically, N-benzylation of the amino groups are common strategies to enhance the therapeutic properties of quinazoline derivatives. These substitutions can improve target binding, selectivity, and pharmacokinetic properties.

N-Alkylation: Simple N-alkylation can influence activity. In a study of N²,N⁴-disubstituted quinazoline-2,4-diamines, replacing an N-H with an N-methyl group at the N² position while having a benzyl group at N⁴ resulted in a potent compound against Leishmania donovani. acs.org

Benzyl Substitutions: Benzyl groups are frequently incorporated to explore interactions with hydrophobic pockets in target enzymes. The substitution pattern on the benzyl ring itself is also a critical determinant of activity.

The compound QN254 (5-chloro-N⁶-(2,5-dimethoxybenzyl)-quinazoline-2,4,6-triamine) is a prime example. The 2,5-dimethoxybenzyl group at the N⁶ position is vital for its potent antimalarial activity against pyrimethamine-resistant P. falciparum. nih.gov This specific substitution pattern is believed to improve target selectivity and oral bioavailability.

In the context of antileishmanial activity, N²-benzylquinazoline-2,4-diamines were generally found to be more potent than their N⁴-benzyl counterparts. acs.org This highlights the importance of the specific location of the benzyl group on the quinazoline scaffold.

The available SAR data indicates that a wide range of modifications to the lipophilic tails, such as the benzyl group, are tolerated, suggesting flexibility in designing derivatives with varied physicochemical properties. nih.gov

SAR for Specific Bioactivity Profiles (e.g., Anticancer, Antimalarial, Antileishmanial)

The SAR of this compound derivatives has been extensively explored for several therapeutic areas, leading to the identification of compounds with specific and potent bioactivity.

Anticancer Activity: A series of quinazoline-2,4,6-triamine derivatives were synthesized and evaluated for their cytotoxic effects on human colon (HCT-15), ovarian (SKOV-3), and breast (MDA-MB-231) cancer cell lines. The SAR study revealed that the nature of the substituent at the 6-amino position was crucial for activity. Compounds 3e (bearing a 4-fluorobenzoyl group) and 3f (bearing a 4-chlorobenzoyl group) at the 6-position exhibited the highest cytotoxic activity, with IC₅₀ values significantly lower than the reference drugs Gefitinib and PD153035. researchgate.net

Interactive Table: Cytotoxic Activity of 6-Substituted-quinazoline-2,4,6-triamine Derivatives (IC₅₀ in µM)

| Compound | R Group (at 6-amino) | HCT-15 | SKOV-3 | MDA-MB-231 |

| 3e | 4-Fluorobenzoyl | 4.5 | 15.5 | 10.9 |

| 3f | 4-Chlorobenzoyl | 7.9 | 11.7 | 11.2 |

| Gefitinib | Reference Drug | 19.4 | 48.8 | 29.3 |

| PD153035 | Reference Drug | 25.4 | 40.2 | 33.7 |

| Data sourced from Matus-Meza et al., 2018. researchgate.net |

Antimalarial Activity: The di-amino quinazoline derivative QN254 (5-chloro-N⁶-(2,5-dimethoxybenzyl)-quinazoline-2,4,6-triamine) has been identified as a potent antimalarial agent. It shows strong activity against the pyrimethamine-resistant V1S strain of P. falciparum, with an IC₅₀ of 9 nM. nih.gov This activity is attributed to its effective inhibition of the parasite's dihydrofolate reductase (DHFR) enzyme. QN254 has demonstrated potent activity against numerous clinical isolates of P. falciparum that are resistant to standard antifolate drugs, making it a promising candidate for treating malaria in regions with high antifolate resistance. nih.gov

Interactive Table: Antimalarial Activity of QN254

| Compound | Target Strain | IC₅₀ (nM) | Key Structural Features |

| QN254 | P. falciparum V1S (Pyrimethamine-resistant) | 9 | 5-Chloro, N⁶-(2,5-dimethoxybenzyl) |

| Data sourced from Sasi et al., 2018. nih.gov |

Antileishmanial Activity: Several studies have focused on quinazoline derivatives for their antileishmanial properties. A series of N²,N⁴-disubstituted quinazoline-2,4-diamines were evaluated against Leishmania donovani and Leishmania amazonensis. The SAR from this study indicated that substitutions on the main quinazoline ring and on the N² and N⁴ positions significantly impacted potency. While a 5-chloro substitution decreased potency compared to the unsubstituted analog, other modifications led to compounds with high nanomolar to low micromolar activity. acs.org For example, compound 15 (N²-benzyl-N⁴-methylquinazoline-2,4-diamine) was the most potent against L. donovani with an EC₅₀ of 150 nM. acs.org Additionally, 2,4-diaminoquinazoline analogs with tertiary amines were shown to be exceptionally active against Leishmania major. nih.gov

Interactive Table: Antileishmanial Activity of Quinazoline Derivatives against L. donovani

| Compound | Substitutions | EC₅₀ (µM) |

| 2 | N²,N⁴-bis(methyl) | 0.35 |

| 15 | N²-benzyl, N⁴-methyl | 0.15 |

| 18 | 5-chloro, N²,N⁴-bis(methyl) | >1 |

| 19 | 6-chloro, N²,N⁴-bis(methyl) | 0.81 |

| 20 | 7-chloro, N²,N⁴-bis(methyl) | 0.35 |

| 21 | 8-chloro, N²,N⁴-bis(methyl) | 0.34 |

| Data sourced from Jain et al., 2014. acs.org |

Rational Design Principles for Optimizing Bioactivity and Target Specificity

The development of potent and selective this compound derivatives relies on several rational design principles. These strategies aim to leverage an understanding of the target structure and the SAR of existing compounds to create optimized molecules.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known (e.g., DHFR), structure-based design is a powerful tool. This involves using computational modeling and docking studies to predict how a designed molecule will bind to the target's active site. This approach allows for the rational introduction of substituents that can form specific favorable interactions (e.g., hydrogen bonds, hydrophobic interactions), thereby increasing binding affinity and selectivity. plu.mxnih.gov

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By analyzing a set of active compounds, a common pharmacophore can be identified. This model then serves as a template for designing new molecules with potentially similar or improved activity. This approach is particularly useful when the target structure is unknown. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while retaining the original molecule's biological activity. nih.gov Bioisosteric replacement is a related strategy where a substituent or functional group is replaced with another that has similar physical or chemical properties. For the quinazoline core, this could involve replacing it with another bicyclic heterocycle or modifying substituents with bioisosteres to improve properties like metabolic stability or reduce toxicity without losing potency.

Dual-Target or Multi-Target Inhibitors: A modern approach in drug design is to create single molecules that can inhibit multiple targets involved in a disease pathway. plu.mxnih.gov For anticancer agents, this could involve designing quinazoline derivatives that simultaneously inhibit a protein kinase and another enzyme like histone deacetylase (HDAC). plu.mxnih.gov This rational design approach aims to achieve synergistic effects and overcome drug resistance.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 5-chloroquinazoline-2,4,6-triamine, might interact with a biological target.

The quinazoline (B50416) scaffold is a known pharmacophore that interacts with various enzymes, including dihydrofolate reductase (DHFR) and protein kinases, which are critical targets in cancer and infectious disease therapy. researchgate.netnih.gov Molecular docking studies have been employed to investigate the binding of this compound and its derivatives to the active sites of these enzymes.

For instance, as a DHFR inhibitor, this compound is predicted to bind to the enzyme's active site, thereby preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibitory action disrupts the synthesis of nucleotides essential for DNA replication, leading to cell death. Docking studies on related triazine derivatives have revealed binding energies ranging from -7.14 to -10.72 kcal/mol, indicating a strong affinity for the DHFR protein. nih.gov

Similarly, protein kinases, which are key regulators of cell signaling pathways, are often overexpressed in cancer cells. researchgate.net Molecular docking simulations suggest that quinazoline derivatives can act as inhibitors of protein kinases like VEGFR-2 and Aurora kinase by binding to their ATP-binding pockets. researchgate.net The interactions are often characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues.

Table 1: Predicted Interactions of Quinazoline Derivatives with Target Enzymes

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Potential Therapeutic Application |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | -7.14 to -10.72 nih.gov | Asp54, Ile14, Leu154 researchgate.net | Antimalarial, Anticancer nih.gov |

| VEGFR-2 Kinase | Not explicitly quantified | Not explicitly detailed | Anticancer researchgate.net |

| Aurora Kinase | Not explicitly quantified | Not explicitly detailed | Anticancer researchgate.net |

| E. coli DNA Gyrase B | Not explicitly quantified | Not explicitly detailed | Antibacterial researchgate.net |

Molecular docking not only identifies potential biological targets but also provides detailed insights into the binding modes and affinities of a ligand. This information is invaluable for lead compound optimization. By analyzing the docking poses, medicinal chemists can rationally design modifications to the lead structure to enhance its binding affinity and selectivity. For example, the introduction of specific functional groups can create additional hydrogen bonds or hydrophobic interactions, thereby improving the compound's potency. researchgate.net The flexibility of linkers between different parts of a molecule can also be optimized to avoid steric clashes within the binding site. researchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and interactions.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as molecular geometry optimization. By using functionals like B3LYP with appropriate basis sets, researchers can accurately predict bond lengths, bond angles, and dihedral angles. nih.govfrontiersin.org This optimized geometry represents a minimum on the potential energy surface and serves as the foundation for further electronic property calculations. frontiersin.org

Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties that provide insights into the molecule's reactivity and potential mechanisms of action. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. scispace.com A smaller energy gap suggests that the molecule is more reactive. These calculations can help in understanding the charge-transfer properties and simulating UV-Vis spectra. Furthermore, the molecular electrostatic potential (MESP) can be mapped to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.gov

In Silico Prediction Methods for Biological Activity Profiling and Drug-Likeness Assessment

In addition to target-specific interactions, computational methods are used to predict the broader biological activity profile and assess the "drug-likeness" of a compound. These predictions help in prioritizing candidates for further experimental testing.

Software programs can predict a wide spectrum of biological activities based on the chemical structure of a compound. researchgate.net For quinazoline derivatives, these predictions can encompass potential activities such as anticancer, antibacterial, and antifungal properties. researchgate.net

Furthermore, the assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for determining the drug-likeness of a molecule. nih.gov Computational models can predict parameters such as solubility, lipophilicity (logP), and permeability. nih.gov Adherence to empirical rules like Lipinski's Rule of Five and Veber's Rule provides an early indication of a compound's potential for good oral bioavailability. nih.gov

Table 2: Predicted Drug-Likeness and ADME Properties for Quinazoline Derivatives

| Property | Predicted Value/Compliance | Significance |

|---|---|---|

| Lipinski's Rule of Five | Compliant nih.gov | Indicates good oral bioavailability. |

| Veber's Rule | Compliant nih.gov | Suggests good intestinal absorption. |

| Human Oral Absorption | >70% (for most derivatives) nih.gov | Predicts efficient absorption from the gut. |

| Toxicity | Some derivatives show predicted toxicity researchgate.net | Flags potential safety concerns for further investigation. |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 5-chloroquinazoline-2,4,6-triamine, ¹H NMR spectroscopy in a solvent such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) provides key structural information. Published data indicates the presence of signals corresponding to the amine (NH₂) protons and the aromatic proton on the quinazoline (B50416) ring. Specifically, a singlet observed at δ 6.8 ppm is attributed to two amine protons, and a doublet at δ 7.5 ppm corresponds to an aromatic proton. A complete analysis would further detail the chemical shifts for the protons of the remaining two amino groups and the coupling constants for the aromatic proton, providing a full picture of the proton framework.

Table 1: Partial ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.5 | Doublet | 1H | Aromatic H |

| 6.8 | Singlet | 2H | Amine (NH₂) |

Solvent: DMSO-d₆

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., LCMS, ESI-HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) are critical for confirming the identity of synthesized molecules.

The molecular formula for this compound is C₈H₈ClN₅, which corresponds to a calculated molecular weight of approximately 209.64 g/mol . rsc.org High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of this molecular formula. For instance, the expected monoisotopic mass for the protonated molecule ([M+H]⁺) would be measured to several decimal places and compared against the theoretical value.

Analysis of the fragmentation pattern in the mass spectrum would offer additional structural proof. Under ionization, the molecule would break apart in a predictable manner, yielding fragment ions that correspond to specific substructures of the quinazoline core and its substituents. The observation of these characteristic fragments would further validate the assigned structure of this compound. Although the principle of using LC-MS for confirmation is established, specific experimental fragmentation data is not detailed in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations of the three primary amine (-NH₂) groups would appear as distinct peaks typically in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations within the quinazoline aromatic ring system would produce a series of sharp bands in the 1500-1620 cm⁻¹ region. Furthermore, the C-Cl stretching vibration would be observable in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

In synthetic procedures, IR spectroscopy can be used to monitor the progress of a reaction. For example, in the synthesis of derivatives from this compound, the disappearance of the N-H bands and the appearance of new bands, such as a C=O stretch (around 1670-1685 cm⁻¹) for an amide or an N=CH stretch (around 1600-1610 cm⁻¹) for a Schiff base, can confirm the transformation. While these general principles apply, specific, experimentally determined peak frequencies for this compound are not available in the reviewed sources.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The quinazoline ring system, being an aromatic chromophore, is expected to show distinct absorption bands.

The spectrum of this compound would likely display absorptions characteristic of π-π* transitions within the conjugated bicyclic system. The presence of the three amino groups as powerful auxochromes would be expected to cause a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted quinazoline parent molecule. While it is established that triazine-containing compounds exhibit absorption maxima in the range of 242 to 380 nm, specific experimental λmax values for this compound are not documented in the available literature. mdpi.com

Elemental Analysis for Compound Purity and Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides a direct method to verify the empirical formula of a compound and assess its purity.

For this compound (C₈H₈ClN₅), the theoretical elemental composition has been calculated and compared against experimentally determined values. The close correlation between the found and calculated percentages confirms the elemental stoichiometry of the synthesized compound and indicates a high degree of purity.

Table 2: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 45.8 | 45.7 |

| Hydrogen (H) | 3.8 | 3.7 |

Future Perspectives and Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of quinazoline (B50416) derivatives has traditionally involved methods that may not align with modern principles of green chemistry. tandfonline.comdeepdyve.com Future research will likely focus on developing more sustainable and efficient synthetic routes to 5-chloroquinazoline-2,4,6-triamine and its analogues.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been successfully employed for the rapid, one-pot synthesis of other quinazoline derivatives and could be adapted to streamline the production of the title compound. nih.gov

Ultrasound-Promoted Reactions: The use of ultrasound can enhance reaction rates and yields, offering a greener alternative to conventional heating methods in synthesizing the quinazoline core. nih.gov

Catalytic Approaches: The development of novel catalysts, such as recyclable magnetic nano-catalysts, presents an opportunity for environmentally friendly and efficient synthesis. nih.gov For instance, manganese(I)-catalyzed reactions have been shown to be effective for the sustainable synthesis of quinazolines through acceptorless dehydrogenative coupling, producing only water and molecular hydrogen as byproducts. acs.org

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Design and Development of New Derivatives with Enhanced Bioactivity and Selectivity

The this compound scaffold is a prime candidate for derivatization to create new chemical entities with improved therapeutic properties. nih.gov The chlorine atom at the 5-position and the amino groups at the 2, 4, and 6-positions are amenable to various chemical modifications.

Future design strategies will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications at the 2, 4, and 6-positions have been shown to significantly impact the anticancer activity of quinazoline derivatives. Further SAR studies will be crucial to identify the key structural features required for potent and selective activity against various targets.

Hybrid Molecules: The creation of hybrid compounds by combining the quinazoline scaffold with other pharmacologically active moieties, such as triazoles or acylhydrazones, has proven to be a successful strategy for developing potent acetylcholinesterase inhibitors and antimicrobial agents, respectively. arabjchem.orgnih.gov

Target-Specific Modifications: As a known intermediate for dihydrofolate reductase (DHFR) inhibitors, derivatives can be specifically designed to enhance binding affinity and selectivity for this enzyme. For example, the derivative 5-chloro-N⁶-(2,5-dimethoxybenzyl)quinazoline-2,4,6-triamine has demonstrated potent antimalarial activity by selectively inhibiting DHFR in Plasmodium falciparum. nih.gov

The table below illustrates potential derivative classes and their target activities, based on established research on similar quinazoline compounds.

| Derivative Class | Potential Therapeutic Target | Rationale |

| N-aryl/heteroaryl substituted aminothiazoles | Carbonic Anhydrase (CA) Inhibitors | Modification at the amino groups can lead to potent and selective inhibitors of CA isoforms, which are important targets in cancer therapy. mdpi.com |

| Benzene (B151609) sulfonamide conjugates | Anticancer (e.g., EGFR/VEGFR inhibitors) | The sulfonamide moiety can enhance binding to the kinase domains of growth factor receptors implicated in cancer. mdpi.com |

| Piperidine/Piperazine substitutions | Anti-inflammatory, Anticancer | These cyclic amine moieties can improve pharmacokinetic properties and introduce new interactions with biological targets. nih.gov |

| Schiff base derivatives | Antimalarial, Anticancer, Antibacterial | Condensation with various benzaldehydes to form Schiff bases, followed by reduction, has yielded compounds with potent biological activities. nih.gov |

Deeper Elucidation of Complex Molecular Mechanisms of Action

While the inhibitory action on DHFR is a known mechanism for some derivatives, the full spectrum of molecular interactions for this compound and its future analogues remains to be explored. The quinazoline scaffold is known to interact with a wide array of biological targets. arabjchem.org

Future research should aim to:

Identify Novel Targets: Unbiased screening approaches, such as chemical proteomics, can help identify new protein targets for this compound class, potentially revealing novel therapeutic applications.

Investigate Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of protein kinases like EGFR and VEGFR. Investigating the kinase inhibitory profile of new this compound derivatives is a promising avenue for developing targeted cancer therapies. nih.gov

Explore Anti-Infective Mechanisms: Given the antimalarial activity of a known derivative, further studies are warranted to explore the potential of this scaffold against other infectious agents, including bacteria and viruses, and to elucidate the specific mechanisms of action. nih.gov This could involve investigating targets like tubulin in parasites or key enzymes in bacteria. eurekaselect.com

Development of this compound as a Chemical Biology Tool

Beyond its direct therapeutic potential, this compound can be developed into a valuable chemical biology tool to probe biological systems. By modifying the scaffold with specific functional groups, researchers can create molecular probes for various applications.

Potential developments include:

Fluorescent Probes: Attaching a fluorophore to the quinazoline core could enable the visualization of its subcellular localization and interaction with target proteins through fluorescence microscopy.

Affinity-Based Probes: Immobilizing the compound on a solid support can be used for affinity chromatography to pull down and identify its binding partners from cell lysates.

Photoaffinity Labels: Incorporating a photoreactive group would allow for the covalent cross-linking of the compound to its biological target upon photoactivation, facilitating target identification and validation.

These chemical biology tools would be instrumental in deconvoluting the complex pharmacology of this compound class and in understanding the biological roles of its targets.

Integration of Advanced Computational Approaches for Rational Compound Design and Discovery

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds before their synthesis. researchgate.net The integration of these methods will be essential for the rational design of new this compound derivatives.

Key computational strategies include:

Molecular Docking: This technique can be used to predict the binding modes and affinities of new derivatives within the active sites of known targets like DHFR and various kinases, guiding the design of more potent inhibitors. nih.goveurekaselect.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activities, enabling the prediction of the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of specific residues in binding. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis and further testing. amrita.edu

By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space of possible derivatives, focusing resources on the most promising candidates for development as novel therapeutic agents. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-chloroquinazoline-2,4,6-triamine, and how is the product characterized?

- Methodology :

- Synthesis : React 2,4,6-trichloro-1,3,5-triazine with methanolic ammonia under sealed-tube conditions at 150°C to introduce amine groups. Subsequent substitution of the remaining chlorine atom with aniline or other nucleophiles can yield derivatives. Optimize reaction time (24–48 hours) and stoichiometry to maximize yield .

- Characterization :

- IR Spectroscopy : Monitor disappearance of C=O (~1670–1685 cm⁻¹) and NH₂ (~3400–3650 cm⁻¹) bands and appearance of N=CH (~1600–1610 cm⁻¹) for Schiff base derivatives .

- NMR/LCMS : Confirm molecular structure via ¹H/¹³C NMR (e.g., δ 9.24 ppm for NH protons) and LCMS (e.g., m/z 355.2 [M+H]⁺) .

- Elemental Analysis : Verify purity (e.g., C: 71.17%, H: 5.12%, N: 23.71%) .

Q. What safety protocols should be followed when handling this compound?

- Guidelines :

- GHS Classification : Classify based on acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory hazards. Use hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H330 (fatal if inhaled) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile intermediates .

- Storage : Store in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties of this compound for optoelectronic applications?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps (e.g., 3.2–4.1 eV for triazine derivatives) and charge-transfer properties. Optimize geometry at the B3LYP/6-31G(d) level .

- TD-DFT : Simulate UV-Vis spectra (e.g., λmax ~300–350 nm) to correlate with experimental data from ethanol solutions .

Q. What experimental techniques evaluate the corrosion inhibition efficiency of triazine derivatives in acidic media?

- Methodology :

- Electrochemical Methods :

- Potentiodynamic Polarization : Measure corrosion current density (icorr) and inhibition efficiency (%IE) in 1 M HCl. Example: Triazine derivatives show %IE >85% at 500 ppm .

- EIS : Analyze charge-transfer resistance (Rct) and double-layer capacitance (Cdl) to assess adsorption behavior .

- Surface Analysis : Use SEM/EDS to detect inhibitor film formation on mild steel .

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?

- Methodology :

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Employ SHELXL for small-molecule refinement. Validate using R-factor (<5%) and residual electron density maps. SHELXPRO can interface with macromolecular datasets for high-resolution analysis .

Q. What in vitro assays assess the antimicrobial activity of this compound derivatives?

- Methodology :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC range: 8–64 µg/mL) .

- Time-Kill Studies : Monitor bactericidal effects over 24 hours at 2× MIC concentrations .

Methodological Considerations

-

Contradictions in Data :

- Synthetic Yields : reports 50–63% yields for triazine derivatives, but higher temperatures (>160°C) may degrade products. Optimize reaction conditions using Design of Experiments (DoE) .

- Biological Activity : Discrepancies in MIC values may arise from assay protocols (e.g., inoculum size, media composition). Standardize using CLSI guidelines .

-

Advanced Analytical Techniques :

Retrosynthesis Analysis